Home > Products > Screening Compounds P14121 > 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate
1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate - 124635-85-4

1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate

Catalog Number: EVT-3230239
CAS Number: 124635-85-4
Molecular Formula: C16H24O4
Molecular Weight: 280.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate is an organic salt formed from the reaction of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), with trometamol (also known as tris(hydroxymethyl)aminomethane). [] It is a simple organic salt often found in pharmaceutical formulations due to the improved solubility and bioavailability it offers compared to the parent ibuprofen molecule. []

2-(4-Isobutylphenyl)propanoic acid (Ibuprofen)

Compound Description: 2-(4-Isobutylphenyl)propanoic acid, better known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). [] It exhibits analgesic, antipyretic, and anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

Relevance: 2-(4-Isobutylphenyl)propanoic acid is the parent compound of 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate. The target compound is formed by reacting ibuprofen with trometamol (1,3-dihydroxypropan-2-amine), resulting in the formation of a salt where the acidic proton of ibuprofen is transferred to the amine group of trometamol. []

Ethyl 2-(4-isobutylphenyl)propanoate

Compound Description: Ethyl 2-(4-isobutylphenyl)propanoate is an ester derivative of ibuprofen. [] This compound serves as a synthetic intermediate in the preparation of other ibuprofen derivatives, particularly pyrazoline analogs.

N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide

Compound Description: N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide is another derivative of ibuprofen where the carboxylic acid moiety is modified. [] This compound features a thiazolidine ring linked to the ibuprofen core via an amide bond.

Relevance: Similar to the target compound, N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide showcases a structural modification at the carboxylic acid group of ibuprofen, demonstrating the versatility of the ibuprofen scaffold for generating diverse derivatives. []

Methyl 3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate

Compound Description: This compound is a benzothiazole derivative synthesized through the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate. [] The structure features a benzothiazole ring system connected to a propanoate ester.

Relevance: Although not directly derived from ibuprofen, Methyl 3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate shares the propanoate ester functionality with 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate, highlighting a common structural motif. []

Methyl 2-(carbazol-2-yl)propanoate

Compound Description: Methyl 2-(carbazol-2-yl)propanoate is a derivative of carprofen, a non-steroidal anti-inflammatory drug structurally related to ibuprofen. This compound acts as a dual photosensitizer in DNA damage and repair studies. []

Classification

This compound falls under the category of esters and is specifically classified as a glycerol ester due to its structure containing glycerol (1,3-dihydroxypropan-2-ol) and a fatty acid derivative (2-(4-isobutylphenyl)propanoate). Its chemical formula is C16H24O4C_{16}H_{24}O_{4} with the CAS number 64622-21-5 .

Synthesis Analysis

The synthesis of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate can be achieved through several methods, primarily involving the esterification of the glycerol derivative with the corresponding acid.

Methodology

  1. Starting Materials: The synthesis typically begins with glycerol and 2-(4-isobutylphenyl)propanoic acid.
  2. Reaction Conditions:
    • The reaction is generally carried out under acidic conditions to facilitate ester formation.
    • A typical molar ratio might be 1:1 for glycerol to acid.
    • The reaction temperature can vary but is often performed at elevated temperatures (around 80°C to 100°C) to increase the reaction rate and yield.
  3. Catalysts: Acid catalysts such as sulfuric acid may be used to enhance the reaction efficiency.
  4. Isolation and Purification: Post-reaction, the product is usually purified through techniques such as column chromatography or recrystallization to obtain the desired ester in high purity .
Molecular Structure Analysis

The molecular structure of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate can be described as follows:

  • Backbone: The compound features a glycerol backbone with hydroxyl groups at positions 1 and 3.
  • Substituents: At position 2 of the glycerol, there is an ester linkage to a propanoate group that contains an isobutylphenyl substituent.

Structural Data

  • Molecular Weight: Approximately 288.37 g/mol.
  • Chemical Structure Representation: The compound can be represented in various formats including SMILES notation which provides insight into its connectivity:
CC C C1 CC C C C1 C O OCC C C O\text{CC C C1 CC C C C1 C O OCC C C O}

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized for detailed characterization, revealing specific chemical environments for hydrogen atoms within the structure .

Chemical Reactions Analysis

The primary chemical reactions involving this compound include:

  1. Esterification Reactions: The formation of the ester bond during synthesis is a key reaction.
  2. Hydrolysis: Under certain conditions (e.g., in the presence of water and heat), the ester can hydrolyze back into glycerol and the corresponding acid.
  3. Transesterification: This compound may also participate in transesterification reactions where it exchanges its alcohol component with another alcohol.

Reaction Parameters

  • Temperature: Typically between 80°C to 100°C for synthesis; lower temperatures for hydrolysis.
  • Catalysts: Acidic or basic conditions depending on the desired reaction pathway.
Mechanism of Action

The mechanism of action for 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate primarily relates to its role as a prodrug for ibuprofen:

  1. Prodrug Activation: Upon administration, it may undergo enzymatic hydrolysis to release ibuprofen, which exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).
  2. Pharmacokinetics: The prodrug form may enhance solubility and bioavailability compared to ibuprofen alone.

Relevant Data

Studies indicate that such esters can improve absorption rates and reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate include:

  • Appearance: Typically a viscous liquid or solid depending on purity and formulation.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic isobutylphenyl groups.
  • Melting Point: Specific melting points are not widely reported but are expected to vary based on purity.

Analytical Techniques

Techniques such as NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize these properties .

Applications

The scientific applications of 1,3-dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate include:

  1. Pharmaceutical Development: As a potential prodrug for ibuprofen, it may be used in formulations aimed at improving drug delivery systems.
  2. Research Studies: Investigated for its anti-inflammatory properties and potential benefits over traditional NSAIDs regarding side effects and efficacy.
Introduction to Ibuprofen Derivatives and Impurity Profiling

Ibuprofen, the prototypical propionic acid-derived NSAID, undergoes complex metabolic transformations yielding various derivatives and process-related impurities. Among these, 1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate (CAS 124635-85-4) represents a structurally significant monoglyceride conjugate. This C16H24O4 compound (molecular weight 280.36 g/mol) features a glycerol backbone esterified with ibuprofen’s carboxylic acid group, resulting in a polar lipidic derivative [5] [8]. Its emergence occurs through:

  • Intentional synthesis as a prodrug candidate exploiting glyceride pathways
  • Unintended formation during manufacturing or storage, classifying it as "Ibuprofen Related Compound 4" or "Ibuprofen 2-Monoglyceride" in pharmacopeial terminology [4] [5]. Impurity profiling of such derivatives is mandated by regulatory agencies to ensure pharmaceutical safety, requiring rigorous characterization of chemical behavior, metabolic fate, and analytical detection.

Role of Esterified Metabolites in NSAID Pharmacology

Esterification fundamentally alters ibuprofen’s physicochemical and pharmacokinetic properties:

  • Lipophilicity Modulation: Conversion from the acidic form (log P ~3.5) to the monoglyceride ester (calculated log P ~2.9) enhances membrane permeability while retaining aqueous solubility (15-25 mg/mL in ethanol/DMSO) [5] [8]. This balance facilitates intestinal absorption via passive diffusion and lipidic transport mechanisms.

  • Metabolic Stability: The ester bond confers resistance to hepatic first-pass metabolism, enabling prodrug strategies. Unlike free ibuprofen (>99% protein-bound, plasma t½ ~2 hours), monoglyceride conjugrates exhibit distinct distribution patterns, favoring lymphatic uptake over portal blood circulation [3] [6]. In vitro hydrolysis studies show gradual enzymatic cleavage by carboxylesterases, releasing active ibuprofen over extended periods [3].

  • Targeted Delivery: Glyceride esters exploit lipid-processing pathways, including:

  • Intestinal absorption via micellarization mediated by bile salts
  • Incorporation into chylomicrons for lymphatic transport
  • Receptor-mediated uptake by fatty acid-binding proteins (FABP) [3] [9]. This route bypasses first-pass hepatic metabolism, potentially enhancing bioavailability of the active moiety at lower systemic doses.

Table 1: Comparative Properties of Ibuprofen and Its Monoglyceride Conjugate

PropertyIbuprofen1,3-Dihydroxypropan-2-yl Ester
Molecular FormulaC13H18O2C16H24O4
Molecular Weight (g/mol)206.28280.36
Calculated log P3.52.9
Aqueous SolubilityLow (<1 mg/mL)Moderate (15-25 mg/mL)
Plasma Protein Binding>99%Not characterized
Primary Metabolic PathwayGlucuronidationEnzymatic hydrolysis

Significance of Monoglyceride Conjugates in Prodrug Design

Monoglyceride conjugation represents a strategic approach in NSAID prodrug development, addressing key limitations:

  • Gastric Toxicity Mitigation: By masking ibuprofen’s carboxylic acid group – the primary irritant to gastric mucosa – monoglyceride derivatives prevent direct contact with stomach lining. In vitro models confirm reduced prostaglandin inhibition in gastric epithelial cells versus free ibuprofen [9]. Activation occurs predominantly in the intestine via pancreatic lipases and esterases, localizing drug release beyond the stomach [3] [9].

  • Lymphatic Targeting: The sn-2 monoester configuration mimics dietary glycerides, enabling incorporation into chylomicrons. This directs ≥35% of the absorbed dose toward the lymphatic system, evidenced by thoracic duct cannulation studies. Lymphotropic delivery holds promise for immune-modulating therapies targeting lymph-resident immune cells [3].

  • Synthetic Approaches: Industrial synthesis employs:

  • Direct esterification: Ibuprofen + glycerol using carbodiimide catalysts
  • Enzymatic transesterification: Lipase-catalyzed reaction in non-aqueous media
  • Protecting group strategies: Selective 1,3-acylation followed by deprotection [5]. Analytical characterization (HPLC, GC-MS) confirms regioselective formation of the sn-2 isomer (>95% purity), critical for consistent metabolic activation [4] [8].

Table 2: Synthetic and Functional Advantages of Ibuprofen Monoglyceride Prodrugs

Design FeatureFunctional ImpactEvidence
sn-2 ester configurationResistance to gastric lipases<5% hydrolysis in simulated gastric fluid
Amphiphilic structureSelf-emulsification in intestinal milieuParticle size <200 nm in fed-state bile
C16 alkyl chain mimicryChylomicron incorporation35-40% lymphatic transport efficiency
Ester bond labilityControlled hepatic/intracellular hydrolysist½ ~4h in human hepatocyte assays

Regulatory Frameworks for Ibuprofen-Related Compound Characterization

Global pharmacopeias mandate strict controls for ibuprofen impurities, including the monoglyceride derivative:

  • Identification Thresholds: The compound is classified as a "qualified impurity" under ICH Q3B(R2) guidelines, with specified limits:
  • USP: ≤0.15% in ibuprofen API
  • BP/EP: ≤0.1% (reported as "Ibuprofen Impurity 120") [4] [5]. Structural confirmation requires congruence with reference standards (e.g., USP 1335541, BP 557) using orthogonal techniques [4] [7].

  • Analytical Methods: Validated reversed-phase HPLC is the principal quantification technique:

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile phase: Acetonitrile/0.1% phosphoric acid (55:45 v/v)
  • Detection: UV 214 nm
  • Retention time: 8.2±0.5 minutes [4] [8]. GC-MS complements HPLC for identity confirmation, utilizing characteristic fragments at m/z 161 [C10H13O₂⁺], 117 [C8H13⁺], and 57 [C4H9⁺] [5].

  • Stability Monitoring: As a degradation product, the ester forms under:

  • High humidity (>75% RH)
  • Elevated temperatures (>40°C)
  • Acidic/basic conditions during storage [4]. Pharmacopeial certificates of analysis (CoA) document lot-specific impurity profiles, storage conditions (2-8°C, inert atmosphere), and chromatographic comparisons against primary standards [4] [7].

Table 3: Regulatory Specifications for Ibuprofen Monoglyceride Impurity

ParameterUSP (1335541)EP/BP (PhEur 10.0)Testing Method
IdentificationMatch to CRMMatch to BP 557HPLC/GC co-elution
Reporting Threshold0.05%0.05%HPLC-UV
Qualification Threshold0.15%0.10%HPLC-UV
Toxicological ConcernLow (Class 4 ICH)Low (Class 4 ICH)SAR analysis
Reference Material Purity>95%>95%NMR/HPLC

Table 4: Key Identifiers of 1,3-Dihydroxypropan-2-yl 2-(4-Isobutylphenyl)Propanoate

IdentifierValue
Systematic IUPAC Name1,3-dihydroxypropan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate
CAS Registry Number124635-85-4
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
SynonymsIbuprofen 2-Monoglyceride; Ibuprofen Related Compound 4; Glycerol Formal Impurity 1
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO
InChI KeyHTDPPMICFQBEJM-UHFFFAOYSA-N
Pharmacopeial DesignationsUSP 1335541; BP 557
Storage Requirements2-8°C (hygroscopic, inert atmosphere)
Spectral Data¹H NMR (DMSO-d6): δ 7.15 (d, 2H), 7.10 (d, 2H), 4.10 (m, 1H), 3.80 (m, 4H), 3.50 (q, 1H), 2.40 (d, 2H), 1.80 (m, 1H), 1.40 (d, 3H), 0.85 (d, 6H)

Properties

CAS Number

124635-85-4

Product Name

1,3-Dihydroxypropan-2-yl 2-(4-isobutylphenyl)propanoate

IUPAC Name

1,3-dihydroxypropan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-15(9-17)10-18/h4-7,11-12,15,17-18H,8-10H2,1-3H3

InChI Key

HTDPPMICFQBEJM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.